3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

Regioselectivity Pharmaceutical Intermediate Impurity Control

This is the primary aldehyde intermediate for Roflumilast API. The specific 3-cyclopropylmethoxy-4-difluoromethoxy regioisomer ensures correct stereoelectronic properties for downstream acylation. Achieves high reported yields (94.8% etherification, 99% oxidation). Used as Roflumilast Impurity 20 for analytical method validation (HPLC/LC-MS). Available at ≥98% purity for R&D and multi-kg GMP campaigns.

Molecular Formula C12H12F2O3
Molecular Weight 242.22 g/mol
CAS No. 151103-09-2
Cat. No. B133293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde
CAS151103-09-2
Molecular FormulaC12H12F2O3
Molecular Weight242.22 g/mol
Structural Identifiers
SMILESC1CC1COC2=C(C=CC(=C2)C=O)OC(F)F
InChIInChI=1S/C12H12F2O3/c13-12(14)17-10-4-3-9(6-15)5-11(10)16-7-8-1-2-8/h3-6,8,12H,1-2,7H2
InChIKeyAHVVCELVGCPYGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde (CAS 151103-09-2): A Critical Roflumilast Intermediate for PDE4 Inhibitor Synthesis


3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde (CAS 151103-09-2) is an aromatic aldehyde characterized by a cyclopropylmethoxy group at the 3-position and a difluoromethoxy group at the 4-position of the benzaldehyde core . It serves as the primary aldehyde intermediate in the multi-step synthesis of roflumilast, a selective, long-acting phosphodiesterase 4 (PDE4) inhibitor . Roflumilast is clinically approved for the treatment of chronic obstructive pulmonary disease (COPD) . The compound is a light yellow powder or low-melting solid with a molecular weight of 242.22 g/mol and a typical purity specification of ≥98% (GC) .

Why 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde (CAS 151103-09-2) Cannot Be Readily Substituted in PDE4 Inhibitor Synthesis


The precise regiochemistry of the cyclopropylmethoxy and difluoromethoxy groups on the benzaldehyde ring is critical for downstream synthetic steps and final product purity . The 3-(cyclopropylmethoxy)-4-(difluoromethoxy) substitution pattern (CAS 151103-09-2) is the intended intermediate for roflumilast synthesis; the regioisomeric 4-(cyclopropylmethoxy)-3-(difluoromethoxy)benzaldehyde (CAS 162401-78-7) is designated as Roflumilast Impurity 9 . Substitution with a non-fluorinated analog would eliminate the difluoromethoxy group essential for the potent PDE4 inhibitory activity of the final drug . Furthermore, the aldehyde functional group is specifically required for the oxidation step to the corresponding benzoic acid, and alternative intermediates lacking this functionality would require entirely different synthetic routes, potentially introducing new impurities and altering overall yield .

Quantitative Differentiation Evidence for 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde (CAS 151103-09-2)


Regioselective Advantage: CAS 151103-09-2 vs. Regioisomer CAS 162401-78-7 in Roflumilast Synthesis

The 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde regioisomer (CAS 151103-09-2) is the intended intermediate for roflumilast, while the 4-(cyclopropylmethoxy)-3-(difluoromethoxy)benzaldehyde regioisomer (CAS 162401-78-7) is classified as Roflumilast Impurity 9 . In the context of pharmaceutical manufacturing, the presence of the incorrect regioisomer can compromise final drug purity and necessitate additional purification steps. The target compound is commercially available with a typical purity specification of ≥98% (GC) , whereas the regioisomer is primarily supplied as a reference standard for analytical method development .

Regioselectivity Pharmaceutical Intermediate Impurity Control

Synthetic Efficiency: High-Yield Preparation of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

The compound can be synthesized via etherification of 4-difluoromethoxy-3-hydroxybenzaldehyde with cyclopropylmethyl halide. One reported method achieves an isolated yield of 94.8% (22.5 g, 93 mmol) for this step . In the subsequent oxidation step to the corresponding benzoic acid, a yield of 99% has been reported under optimized conditions . An alternative synthetic route starting from 3,4-dihydroxybenzaldehyde via Boc protection and sequential alkylation achieves an overall yield of approximately 62% for the multi-step sequence .

Synthetic Yield Process Chemistry Oxidation

Oxidation to Benzoic Acid: A Critical Step with High Conversion Efficiency

The aldehyde group of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde is oxidized to the corresponding benzoic acid derivative, a key step in roflumilast synthesis . Using NaClO2 and sulfamic acid in acetic acid, the oxidation proceeds with high efficiency, achieving a reported yield of 99% (70 g from 70.7 g theoretical, after workup) . Alternative oxidation methods using basic hydrogen peroxide have been developed for electron-rich aromatic aldehydes, demonstrating excellent yields under mild conditions . The cyclopropylmethoxy group contributes to molecular anisotropy, which has been exploited in Swern oxidation protocols for applications beyond pharmaceuticals, such as fluorinated liquid crystal precursors .

Oxidation Efficiency Carboxylic Acid Intermediate Process Robustness

Purity Specifications: Analytical Benchmarking for Pharmaceutical Intermediate Procurement

Commercial suppliers offer 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde with specified minimum purities. AKSci lists a purity of ≥98% by GC . Aladdin Scientific offers a purity of ≥97% . Hefei TianRui Pharmaceutical Chemical Co., Ltd. reports a purity of 99.9% by HPLC (USP42) . In contrast, the regioisomeric impurity (CAS 162401-78-7) is available at 95%+ purity, primarily as an analytical reference standard .

Purity Quality Control Specifications

PDE4 Inhibition: Class-Level Potency Comparison of Fluorinated vs. Non-Fluorinated Analogs

While 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde itself is a synthetic intermediate and not typically assayed for PDE4 inhibition, the difluoromethoxy group it carries is essential for the potent PDE4 inhibitory activity of the final drug roflumilast. Comparative studies have shown that non-fluorinated analogs exhibit dramatically reduced PDE4 inhibition, with IC50 values >10 μM compared to 0.8 nM for roflumilast . This >12,500-fold difference underscores the critical role of the difluoromethoxy moiety in target engagement .

PDE4 Inhibition Structure-Activity Relationship Fluorine Effect

Optimal Application Scenarios for 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde (CAS 151103-09-2) in Research and Industrial Settings


Pharmaceutical Intermediate Manufacturing for Roflumilast API Synthesis

This compound is the primary aldehyde intermediate in the commercial synthesis of roflumilast active pharmaceutical ingredient (API). The high reported yields (94.8% for etherification, 99% for oxidation) and availability at purities up to 99.9% (HPLC) make it the preferred starting material for multi-kilogram GMP manufacturing campaigns . Procuring this specific regioisomer ensures correct stereoelectronic properties for subsequent acylation with 3,5-dichloropyridin-4-amine to yield roflumilast .

Analytical Reference Standard for Roflumilast Impurity Profiling

The compound is designated as Roflumilast Impurity 20 in pharmaceutical impurity databases . As such, it is procured by analytical chemistry and quality control laboratories to develop and validate HPLC/LC-MS methods for detecting and quantifying this specific process-related impurity in roflumilast drug substance and drug product. The detailed characterization data compliant with regulatory guidelines (USP, EP) supports ANDA filings and commercial batch release .

Medicinal Chemistry: PDE4 Inhibitor Scaffold Optimization

The 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde core serves as a privileged scaffold for structure-activity relationship (SAR) studies of PDE4 inhibitors. The >12,500-fold potency difference between fluorinated (roflumilast, IC50 = 0.8 nM) and non-fluorinated analogs (IC50 >10 μM) highlights the essential role of the difluoromethoxy group . Researchers procure this intermediate to synthesize novel analogs with modifications at the aldehyde-derived position (e.g., varying the heterocyclic amine coupling partner) while preserving the critical 3,4-substitution pattern essential for PDE4 binding .

Process Chemistry: Oxidation Methodology Development

The electron-rich aromatic aldehyde serves as a model substrate for developing and optimizing oxidation protocols. Reported near-quantitative oxidation yields (99%) under mild conditions (NaClO2/sulfamic acid/acetic acid) provide a benchmark for evaluating alternative green chemistry oxidants . The compound's defined structure and commercial availability at high purity make it suitable for reaction calorimetry, kinetic studies, and scale-up validation in process development laboratories .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.